1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound featuring a unique combination of triazole, adamantyl, and pyridinecarboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Coupling with the Pyridinecarboxamide: The final step involves coupling the triazole-adamantyl intermediate with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole and adamantyl groups contribute to its binding affinity and specificity, while the pyridinecarboxamide moiety may enhance its solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 1-({[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 1-({[3-(3-Fluoro-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Uniqueness
The presence of the bromine atom in the triazole ring of 1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
Molecular Formula |
C21H25BrN6O3 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1-[[3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H25BrN6O3/c1-11-3-12(2)28(17(30)15(11)16(23)29)25-18(31)20-5-13-4-14(6-20)8-21(7-13,9-20)27-10-24-19(22)26-27/h3,10,13-14H,4-9H2,1-2H3,(H2,23,29)(H,25,31) |
InChI Key |
ALDJMUGZZNYNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)C(=O)N)C |
Origin of Product |
United States |
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